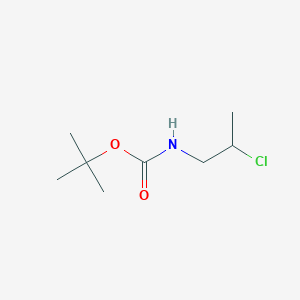

tert-butyl N-(2-chloropropyl)carbamate

Overview

Description

“tert-butyl N-(2-chloropropyl)carbamate” is a chemical compound with the CAS Number: 272791-90-9 . It has a molecular weight of 193.67 .

Molecular Structure Analysis

The molecular structure of “tert-butyl N-(2-chloropropyl)carbamate” can be represented by the SMILES stringCC(C)(C)OC(=O)NCCCCl . The InChI code for this compound is 1S/C8H16ClNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) . Physical And Chemical Properties Analysis

“tert-butyl N-(2-chloropropyl)carbamate” is a solid compound .Scientific Research Applications

1. Crystal Structures and Bond Analysis

Tert-butyl N-(2-chloropropyl)carbamate is studied in the context of crystal structures, particularly focusing on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, which include hydrogen and halogen bonds on carbonyl groups. These studies provide insight into molecular linkages and structural behaviors in various diacetylenes, which is fundamental for understanding molecular interactions in crystalline forms (Baillargeon et al., 2017).

2. Chemical Synthesis and Reactions

This compound is also significant in the field of chemical synthesis. For instance, it's involved in the synthesis of α-aminated methyllithium, where it reacts with lithium powder and a catalyst to yield functionalised carbamates. Such reactions are crucial for developing new synthetic pathways and understanding reaction mechanisms in organic chemistry (Ortiz, Guijarro, & Yus, 1999).

3. Intermediate in Enantioselective Synthesis

It serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Such applications are vital in the realm of nucleotide synthesis, which has implications for genetic research and potential therapeutic applications (Ober, Marsch, Harms, & Carell, 2004).

4. Development of Sensory Materials

Research also explores its use in the development of sensory materials, particularly in detecting volatile acid vapors. This application is important in the field of materials science and could have implications for environmental monitoring and industrial processes (Sun et al., 2015).

5. Catalytic Reactions

In catalytic chemistry, tert-butyl N-(2-chloropropyl)carbamate is used in the cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates. This illustrates its role in innovative approaches to carbon capture and utilization, a crucial area in addressing climate change (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Tert-butyl N-(2-chloropropyl)carbamate is a compound with a tert-butyl and a terminal chloride It’s known that the chlorine (cl) in the compound is a good leaving group for nucleophilic substitution reactions .

Mode of Action

The mode of action of tert-butyl N-(2-chloropropyl)carbamate involves its interaction with its targets through nucleophilic substitution reactions . The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

It’s used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that it may influence the biochemical pathways related to these compounds.

Result of Action

Its use in the synthesis of tetrasubstituted pyrroles suggests that it may have a role in the formation of these compounds .

Action Environment

It’s known that the compound is a solid form , suggesting that it may be stable under a variety of environmental conditions.

properties

IUPAC Name |

tert-butyl N-(2-chloropropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAFVRDQRAEQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

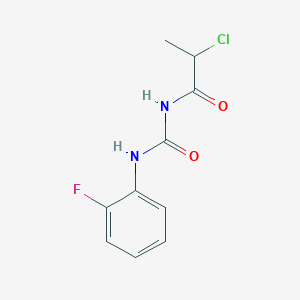

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(2-chloropropyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521287.png)

![N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1521288.png)